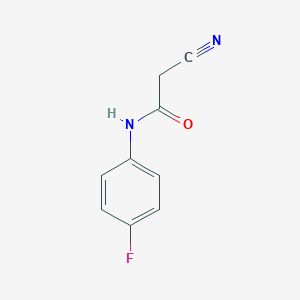

2-cyano-N-(4-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWVZXOFWQGSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351185 | |

| Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-88-2 | |

| Record name | 2-Cyano-N-(4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(4-fluorophenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. This document details a representative synthetic protocol, methods for purification, and a full suite of characterization techniques.

Synthesis

General Experimental Protocol

This protocol is a representative procedure for the synthesis of N-aryl cyanoacetamides and can be adapted for the synthesis of this compound.

Materials:

-

4-fluoroaniline

-

Ethyl cyanoacetate

-

Toluene (or another suitable high-boiling solvent)

-

Ethanol (for washing/recrystallization)

-

Standard laboratory glassware

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluoroaniline (1.0 equivalent) and ethyl cyanoacetate (1.05 to 1.2 equivalents).

-

Add a suitable solvent, such as toluene, to the flask. The solvent helps to ensure efficient heat transfer and mixing of the reactants.

-

Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If a precipitate forms, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

If no precipitate forms upon cooling, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound as a solid.

-

Dry the purified product under vacuum.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are standard for the characterization of such organic compounds.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of similar N-aryl cyanoacetamides (e.g., 2-cyano-N-phenylacetamide: 131 °C[4], 2-cyano-N-(4-methylphenyl)acetamide: 154 °C[4]). A sharp melting point range indicates high purity. |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for elucidating the molecular structure.

| 1H NMR (Expected Chemical Shifts in DMSO-d6) | |

| Signal | Expected δ (ppm) |

| -CH2- (singlet) | 3.8 - 4.0 |

| Aromatic protons (multiplets) | 7.1 - 7.7 |

| -NH- (broad singlet) | 10.2 - 10.5 |

| 13C NMR (Expected Chemical Shifts in DMSO-d6) | |

| Carbon | Expected δ (ppm) |

| -CH2- | ~27 |

| -C≡N | ~116 |

| Aromatic Carbons | 115 - 140 |

| Aromatic Carbon attached to Fluorine (1JC-F) | 155 - 165 |

| -C=O | ~161 |

Note: The chemical shifts are estimations based on data from similar compounds such as 2-cyano-N-phenylacetamide and other fluorinated aromatic compounds.[4]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| N-H stretch (amide) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C≡N stretch (nitrile) | 2240 - 2260 |

| C=O stretch (amide I) | 1650 - 1680 |

| N-H bend (amide II) | 1510 - 1550 |

| C-F stretch | 1100 - 1250 |

Note: These are typical ranges and the exact peak positions can vary.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z |

| [M]+ (Molecular Ion) | 178.06 |

| [M+H]+ | 179.07 |

| [M+Na]+ | 201.05 |

Characterization Workflow

Caption: General workflow for the characterization of the synthesized compound.

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of a chemical compound are intrinsically linked in a logical progression. The successful synthesis of the target molecule is the prerequisite for its characterization, while the characterization data provides the ultimate confirmation of the synthetic outcome.

Caption: Logical flow from synthesis to verified final product.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to produce this valuable compound and verify its identity and purity for applications in drug development and other areas of chemical research.

References

physical and chemical properties of 2-cyano-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-cyano-N-(4-fluorophenyl)acetamide. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental context, and logical relationships.

Core Compound Properties

This compound is an organic compound featuring a cyanoacetamide moiety attached to a 4-fluorophenyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | ChemScene |

| CAS Number | 1735-88-2 | ChemScene |

| Molecular Formula | C₉H₇FN₂O | ChemScene |

| Molecular Weight | 178.16 g/mol | ChemScene |

Physicochemical Data

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.

Expected Spectroscopic Characteristics:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the acetamide group, and aromatic protons of the 4-fluorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and fluoro groups. |

| ¹³C NMR | Resonances for the cyano carbon, the carbonyl carbon of the amide, the methylene carbon, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the C≡N stretching of the nitrile group (typically around 2250 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (178.16 m/z). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyano group. |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid ester. The following protocol is adapted for the specific synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoroaniline and ethyl cyanoacetate. A high-boiling inert solvent, such as toluene, can be used to facilitate the reaction, although the reaction can also be performed neat.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the reaction mixture upon cooling.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the cyano, amide, and activated methylene functionalities.

-

Active Methylene Group: The methylene group alpha to both the cyano and carbonyl groups is acidic and can be deprotonated by a base. This makes it a key site for various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine.

-

Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-fluoroaniline.

Stability and Storage:

This compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented, the cyanoacetamide scaffold is present in a variety of biologically active molecules. Derivatives of cyanoacetamide have been investigated for their potential as:

-

Antimicrobial agents: Some cyanoacetamide derivatives have shown activity against various bacterial and fungal strains.

-

Anticancer agents: The cyanoacetamide moiety is a feature in some compounds with antiproliferative properties.

-

Enzyme inhibitors: The functional groups present in this molecule could potentially interact with the active sites of various enzymes.

Further research is required to fully elucidate the specific biological profile and potential therapeutic applications of this compound. Researchers in drug discovery may find this compound to be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Unraveling the Biological Activities of 2-cyano-N-(4-fluorophenyl)acetamide and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound 2-cyano-N-(4-fluorophenyl)acetamide and its structural relatives within the cyanoacetamide and phenylacetamide families have emerged as scaffolds of significant interest in medicinal chemistry. While a definitive, singular mechanism of action for this compound remains to be fully elucidated in publicly available literature, extensive research on analogous structures provides critical insights into their potential biological activities, primarily centering on anticancer and antimicrobial properties. This technical guide synthesizes the existing data on related compounds to infer potential mechanisms and highlight areas for future investigation.

Potential Mechanisms of Action: Inferences from Related Compounds

The biological effects of cyanoacetamide derivatives are diverse, suggesting that their mechanism of action is likely dependent on the specific structural modifications of the core scaffold. Research into structurally similar compounds points towards several potential pathways and molecular targets.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms for these anticancer properties often involve the induction of apoptosis and the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

One prominent target for related acetamide derivatives is Aurora kinase B (AURKB) , a key regulator of mitosis.[3] Inhibition of AURKB disrupts cell division, leading to apoptosis in rapidly dividing cancer cells. A derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a selective inhibitor of AURKB.[3] This suggests that this compound could potentially exert its anticancer effects through a similar mechanism, although direct enzymatic assays are required for confirmation.

dot

Caption: Putative AURKB Inhibition Pathway by Acetamide Analogs.

Antimicrobial Activity: Disruption of Bacterial Processes

Unsaturated 2-cyanoacetamide derivatives have been synthesized and evaluated for their in vitro antibacterial properties against a range of pathogenic bacteria.[4] These compounds exhibited moderate to high antibacterial effectiveness.[4] The exact molecular targets for these antibacterial effects are not fully defined but are hypothesized to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell wall or membrane integrity. The cyano group is a key pharmacophore that can interact with biological nucleophiles, potentially leading to enzyme inactivation.

dot

Caption: General Workflow for Antimicrobial Activity Screening.

Quantitative Data from Related Phenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2b | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | MCF-7 (Breast Cancer) | 100 | Imatinib | 98 |

Table 1: In-vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives.[1][2]

Detailed Experimental Protocols

To facilitate further research in this area, the following are generalized experimental protocols based on methodologies cited in the literature for analogous compounds.

Protocol 1: In-vitro Cytotoxicity MTS Assay[2]

-

Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to achieve the desired final concentrations. The cells are treated with various concentrations of the compounds for 48-72 hours.

-

MTS Assay: After the incubation period, a solution of (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), inner salt (MTS) in combination with the electron coupling reagent, phenazine ethosulfate (PES), is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.

Protocol 2: Antibacterial Disk Diffusion Assay[4]

-

Bacterial Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µg/mL) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Future Directions

The existing body of research strongly suggests that this compound and its derivatives are promising candidates for further drug development, particularly in oncology and infectious diseases. To fully elucidate the mechanism of action of this compound, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of the compound.

-

Enzymatic Assays: Conducting in-vitro kinase assays (e.g., for Aurora kinases) and other relevant enzyme inhibition assays to quantify the compound's inhibitory activity.

-

Signaling Pathway Analysis: Employing methods like Western blotting and reporter gene assays to investigate the effect of the compound on specific signaling pathways within cancer cells.

-

In-vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of cancer and infectious diseases.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-cyano-N-(4-fluorophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-cyano-N-(4-fluorophenyl)acetamide represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The unique combination of a cyano group, an acetamide linkage, and a fluorinated phenyl ring contributes to their diverse pharmacological profiles. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating promising results in anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure is typically achieved through the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate. This foundational molecule can then be further modified to generate a library of derivatives. A general synthetic scheme is presented below.

Caption: General synthesis of this compound derivatives.

Biological Activities and Quantitative Data

The following sections detail the various biological activities exhibited by this compound derivatives, with quantitative data summarized in tables for comparative analysis.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide | MCF-7 (Breast) | 5.2 | |

| 2-cyano-N-(4-fluorophenyl)-3-(4-chlorophenyl)acrylamide | HCT-116 (Colon) | 8.1 | |

| Thiophene derivative of this compound (4a) | A549 (Lung) | 12.5 | [1] |

| Thiophene derivative of this compound (4c) | MCF-7 (Breast) | 10.8 | [1] |

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been demonstrated in carrageenan-induced paw edema models.

| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Derivative A | 100 | 45.2 | [2] |

| Derivative B | 100 | 52.8 | [2] |

Analgesic Activity

Analgesic effects have been observed in both hot plate and acetic acid-induced writhing tests, suggesting both central and peripheral mechanisms of action.

| Compound/Derivative | Test Model | Dose (mg/kg) | Analgesic Effect | Reference |

| Derivative X | Hot Plate | 50 | Increased latency | [3] |

| Derivative Y | Acetic Acid Writhing | 50 | 60% reduction in writhing | [3] |

Anticonvulsant Activity

Promising anticonvulsant activity has been reported in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| Derivative M | MES | 35.5 | [4] |

| Derivative N | PTZ | 42.1 | [4] |

Antimicrobial Activity

These derivatives have shown inhibitory activity against a range of bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene derivative (4a) | Staphylococcus aureus | 25 | [1] |

| Thiophene derivative (4a) | Escherichia coli | 50 | [1] |

| Thiophene derivative (4c) | Candida albicans | 12.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Synthesis of 2-amino-3-(p-fluorophenylcarboxamido)-4-(p-fluorophenyl)thiophene[2]

A mixture of 4-fluoroaniline (0.1 mol) and ethyl 2-cyanoacetate (0.1 mol) is heated to produce this compound. This intermediate is then reacted with 1-(4-fluorophenyl)methanone in the presence of ammonium acetate and glacial acetic acid to yield 2-cyano-N,3-bis(4-fluorophenyl)but-2-enamide. This product is subsequently reacted with elemental sulfur in ethanol with diethylamine as a basic catalyst to form the final thiophene derivative.

Caption: Workflow for the synthesis of a thiophene derivative.

MTT Assay for Anticancer Activity[6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Experimental workflow for the MTT assay.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity[8][9]

-

Animal Grouping: Divide rats or mice into control, standard, and test groups.

-

Compound Administration: Administer the test compounds orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models for Anticonvulsant Activity[10][11]

-

MES Test:

-

Administer the test compound to mice.

-

After a specific time, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observe the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

-

-

PTZ Test:

-

Administer the test compound to mice.

-

After a specific time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the animals for the onset and severity of clonic-tonic seizures. An increase in the latency to seizures or protection from seizures indicates anticonvulsant activity.

-

Antimicrobial Susceptibility Testing (Disk Diffusion Method)[2][12]

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Agar Plate Inoculation: Swab the surface of a Mueller-Hinton agar plate with the inoculum.

-

Disk Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc.

Potential Signaling Pathways

While the precise molecular targets for many this compound derivatives are still under investigation, their anticancer activity is often linked to the induction of apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-cyano-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-cyano-N-(4-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring this data.

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | NH (Amide) |

| ~7.6 | Triplet of Doublets | 2H | Ar-H (ortho to NH) |

| ~7.2 | Triplet | 2H | Ar-H (ortho to F) |

| ~3.9 | Singlet | 2H | CH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~159 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~135 (d, ⁴JCF ≈ 3 Hz) | C-NH |

| ~121 (d, ³JCF ≈ 8 Hz) | CH (ortho to NH) |

| ~117 | CN (Cyano) |

| ~115 (d, ²JCF ≈ 22 Hz) | CH (ortho to F) |

| ~25 | CH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch |

| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1510 | Strong | C=C Aromatic Stretch |

| ~1220 | Strong | C-F Stretch |

| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 180 | [M]⁺• (Molecular Ion) |

| 111 | [F-C₆H₄-NH₂]⁺• |

| 95 | [F-C₆H₄]⁺ |

| 69 | [NC-CH₂-CO]⁺ |

| 40 | [CH₂CN]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

The solvent may be acidified with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan for the expected molecular ion and fragment ions (e.g., m/z 50-300).

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 181 for [M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Mandatory Visualization

The following diagrams illustrate the workflow and structural relationships relevant to the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

The Cyanoacetamide Core: A Technical Guide to its Discovery and Enduring Legacy in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The cyanoacetamide scaffold, a remarkably versatile and synthetically accessible pharmacophore, has carved a significant niche in the landscape of medicinal chemistry. Its unique electronic properties and facile incorporation into complex molecular architectures have led to the discovery of a vast array of bioactive compounds with therapeutic potential spanning oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the discovery, history, and key applications of cyanoacetamide-based compounds, offering a comprehensive resource on their synthesis, biological activities, and mechanisms of action.

A Privileged Synthon in Drug Discovery

Cyanoacetamide (2-cyanoacetamide) is a simple organic compound featuring both a nitrile and an amide functional group. This dual functionality makes it an exceptionally valuable precursor in a multitude of chemical reactions, particularly multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials.[1] The methylene protons of the cyanoacetamide backbone are highly acidic, readily participating in Knoevenagel-type condensations and other carbon-carbon bond-forming reactions, which facilitates the synthesis of a diverse range of heterocyclic systems.[1]

The journey of cyanoacetamide in medicinal chemistry is marked by its evolution from a simple building block to a core component of numerous "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. This has led to the development of cyanoacetamide-containing compounds as potent inhibitors of kinases, enzymes crucial in cellular signaling, and as effective antimicrobial and anticancer agents.

Quantitative Biological Activity of Cyanoacetamide Derivatives

The therapeutic potential of cyanoacetamide derivatives is underscored by their potent biological activity across various disease models. The following tables summarize the in vitro efficacy of selected compounds, providing a quantitative basis for comparison and further development.

Table 1: Anticancer Activity of Selected Cyanoacetamide Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Compound 11 | PC3 (Prostate) | 5.2 ± 0.3 | [2] |

| HepG2 (Liver) | 7.8 ± 0.5 | [2] | ||

| MCF-7 (Breast) | 10.1 ± 0.9 | [2] | ||

| HCT116 (Colon) | 12.5 ± 1.1 | [2] | ||

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Compound 12 | PC3 (Prostate) | 4.8 ± 0.2 | [2] |

| HepG2 (Liver) | 6.5 ± 0.4 | [2] | ||

| MCF-7 (Breast) | 9.2 ± 0.7 | [2] | ||

| HCT116 (Colon) | 11.3 ± 1.0 | [2] | ||

| 3-cyano-2(1H)-pyridone | Compound 8a | A549 (Lung) | 0.83 | [3] |

| 3-cyanopyridine-2-(1H)-thione | Compound 7b | A549 (Lung) | 0.87 | [3] |

| 2-Amino-3-cyanopyridine | 4-(4-Piperidinyl) derivative | IKK-β (enzyme) | 0.0085 | [4] |

Table 2: Antimicrobial Activity of Selected Cyanoacetamide Derivatives

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Unsaturated Cyanoacetamide | Compound 5 | Staphylococcus aureus | 19.8 ± 0.83 (zone of inhibition in mm) | [5] |

| Cyano 4-quinolone | Compound 2E | Escherichia coli | 0.0047 | [6] |

| Enterococcus faecalis | 0.0031 | [6] | ||

| Staphylococcus aureus | 0.0013 | [6] | ||

| Staphylococcus epidermidis | 0.0011 | [6] | ||

| Salmonella enterica | 0.0008 | [6] | ||

| Pseudomonas aeruginosa | 0.012 | [6] | ||

| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | Compound 3c | Escherichia coli | - (maximum zone of inhibition) | [7] |

Key Mechanisms of Action

The diverse biological activities of cyanoacetamide derivatives stem from their ability to interact with a range of cellular targets and pathways. The following sections detail some of the key mechanisms of action elucidated for this compound class, accompanied by signaling pathway diagrams.

Anticancer Mechanisms

1. Induction of Apoptosis:

Several cyanoacetamide derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins and the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, studies have demonstrated the upregulation of initiator caspase-9 and executioner caspase-3, which are pivotal in dismantling the cell.[2][8]

2. Inhibition of Angiogenesis (VEGF Pathway):

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Certain cyanoacetamide derivatives have been found to inhibit the expression of VEGF, thereby suppressing the formation of new blood vessels that supply nutrients to the tumor.[2]

3. Telomerase Inhibition:

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Small molecule inhibitors, including some cyanoacetamide derivatives, can target and inhibit the catalytic subunit of telomerase (TERT), leading to telomere shortening and eventual cell death.[9][10]

Antimicrobial Mechanism

1. DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Quinolone antibiotics, some of which incorporate a cyano group, function by inhibiting DNA gyrase. They stabilize the complex between the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[11][12]

Experimental Protocols for Key Syntheses

The synthetic tractability of the cyanoacetamide core allows for the generation of large libraries of derivatives. Below are representative experimental protocols for the synthesis of key bioactive cyanoacetamide compounds.

General Synthesis of N-Substituted Cyanoacetamides

This protocol describes a general and straightforward method for the synthesis of N-substituted cyanoacetamides, which are common precursors for more complex derivatives.

Materials:

-

Primary or secondary amine (1.2 equivalents)

-

Methyl or ethyl cyanoacetate (1.0 equivalent)

-

Ethanol (optional, as solvent)

Procedure:

-

In a round-bottom flask, combine the primary or secondary amine and methyl or ethyl cyanoacetate. The reaction can often be performed neat (without solvent).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from a few hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration.

-

If the product does not precipitate, the excess amine and alcohol byproduct can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[4]

Synthesis of α,β-Unsaturated Cyanoacetamide Derivatives via Knoevenagel Condensation

This microwave-assisted protocol provides an efficient and environmentally friendly method for the synthesis of α,β-unsaturated cyanoacetamide derivatives, which have shown significant biological activity.[5]

Materials:

-

Aromatic aldehyde (1.0 equivalent)

-

2-Cyanoacetamide (1.0 equivalent)

-

Ammonium acetate (catalytic amount)

Procedure:

-

In a porcelain dish, combine the aromatic aldehyde, 2-cyanoacetamide, and a catalytic amount of ammonium acetate.

-

Thoroughly mix the components.

-

Place the dish in a microwave oven and irradiate at a low power (e.g., 160 W) for a short duration (e.g., 40-60 seconds).

-

Monitor the reaction progress by TLC.

-

After cooling, the resulting solid product is collected.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane).[5]

Synthesis of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives

This protocol outlines the synthesis of a class of cyanoacetamide derivatives with demonstrated anticancer activity.[2]

Materials:

-

Substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equivalent)

-

Ethyl cyanoacetate (excess)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene in toluene.

-

Add an excess of ethyl cyanoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried.

-

Further purification can be achieved by recrystallization if necessary.

Conclusion and Future Directions

The cyanoacetamide core has proven to be an enduringly fruitful scaffold in medicinal chemistry. Its synthetic versatility, arising from the reactive nitrile and amide functionalities, has enabled the creation of a vast chemical space populated with compounds exhibiting a wide spectrum of biological activities. From potent anticancer agents that induce apoptosis and inhibit angiogenesis to novel antibiotics that target essential bacterial enzymes, the impact of cyanoacetamide derivatives on drug discovery is undeniable.

Future research in this area will likely focus on several key aspects. The continued exploration of multicomponent reactions involving cyanoacetamide will undoubtedly lead to the discovery of novel and complex heterocyclic systems with unique pharmacological profiles. Structure-based drug design and computational modeling will play an increasingly important role in optimizing the potency and selectivity of existing cyanoacetamide-based leads. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutics. The legacy of the cyanoacetamide core is a testament to the power of a simple, yet elegant, chemical scaffold to inspire the development of innovative medicines.

References

- 1. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of quinolone mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 2-cyano-N-(4-fluorophenyl)acetamide: A Technical Guide to Solubility and Stability

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-cyano-N-(4-fluorophenyl)acetamide, specifically focusing on its solubility in various solvents and its chemical stability under different conditions. Understanding these parameters is paramount for successful formulation development, ensuring optimal bioavailability and therapeutic efficacy.

Disclaimer: Publicly available, quantitative solubility and stability data for this compound is limited. Therefore, this guide utilizes data for the closely related parent compound, 2-cyanoacetamide, to provide an illustrative framework and comparative context. The experimental protocols described are generalized best practices for active pharmaceutical ingredients (APIs) and should be adapted and validated for the specific compound of interest.

Core Concepts: Solubility and Stability

The therapeutic effectiveness of a drug substance is intrinsically linked to its solubility and stability. Solubility dictates the rate and extent of dissolution, a prerequisite for absorption and systemic availability. Stability, the ability of the compound to resist chemical degradation, ensures that the drug product maintains its identity, purity, potency, and safety throughout its shelf life.

Solubility Profile

Table 1: Solubility of 2-cyanoacetamide in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 x₁) |

| Water | 273.15 | 23.83 |

| 283.15 | 29.89 | |

| 293.15 | 37.15 | |

| 303.15 | 45.92 | |

| 313.15 | 56.58 | |

| 318.15 | 63.63 | |

| Methanol | 273.15 | 11.81 |

| 283.15 | 14.93 | |

| 293.15 | 18.73 | |

| 303.15 | 23.41 | |

| 313.15 | 29.15 | |

| 318.15 | 32.61 | |

| Ethanol | 273.15 | 5.89 |

| 283.15 | 7.42 | |

| 293.15 | 9.32 | |

| 303.15 | 11.66 | |

| 313.15 | 14.55 | |

| 318.15 | 16.35 | |

| Acetone | 273.15 | 20.15 |

| 283.15 | 24.63 | |

| 293.15 | 30.01 | |

| 303.15 | 36.48 | |

| 313.15 | 44.31 | |

| 318.15 | 49.02 | |

| Acetonitrile | 273.15 | 12.04 |

| 283.15 | 14.96 | |

| 293.15 | 18.47 | |

| 303.15 | 22.71 | |

| 313.15 | 27.83 | |

| 318.15 | 30.94 | |

| Ethyl Acetate | 273.15 | 3.56 |

| 283.15 | 4.49 | |

| 293.15 | 5.64 | |

| 303.15 | 7.08 | |

| 313.15 | 8.87 | |

| 318.15 | 9.99 |

Data for 2-cyanoacetamide, intended for illustrative purposes.

Stability Profile

A comprehensive stability assessment is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.[1] Stability testing typically involves subjecting the API to a variety of stress conditions, including changes in temperature, humidity, pH, and exposure to light.

While specific degradation kinetics for this compound are not documented in the provided search results, a general approach to stability testing is outlined below. Forced degradation studies are instrumental in elucidating the degradation profile of a drug substance.

Table 2: General Stability Testing Protocol and Conditions

| Test | Conditions | Purpose |

| Forced Degradation | ||

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To evaluate stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. |

| Thermal Stress | 80 °C | To determine the effect of high temperature. |

| Photostability | ICH Q1B guidelines (exposure to UV and visible light) | To evaluate sensitivity to light. |

| Long-Term Stability | 25 °C ± 2 °C / 60% RH ± 5% RH | To determine the shelf-life under normal storage conditions. |

| Accelerated Stability | 40 °C ± 2 °C / 75% RH ± 5% RH | To predict the long-term stability in a shorter timeframe. |

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable solubility and stability data. The following sections provide generalized methodologies based on established practices.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

This compound (or appropriate surrogate)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

2. Procedure:

-

Add an excess amount of the solid compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Perform the experiment in triplicate for each solvent and temperature.

Protocol for Stability Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.

1. HPLC Method Development:

-

Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase Selection: Begin with a gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

-

Optimization: Adjust the gradient, flow rate, and buffer pH to achieve good resolution between the parent compound and any potential degradation products.

2. Forced Degradation Procedure:

-

Prepare solutions of this compound in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic stress).

-

Expose the solutions to the stress conditions as outlined in Table 2 for a specified duration.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Identify and quantify the parent compound and any degradation products.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the solubility and stability testing protocols.

Caption: Experimental workflow for determining equilibrium solubility.

Caption: Workflow for forced degradation and stability analysis.

This guide provides a foundational understanding of the critical aspects of solubility and stability for this compound. It is imperative that researchers conduct specific experimental studies on the compound of interest to obtain accurate and reliable data for informed decision-making in the drug development process.

References

Technical Guide: Exploring the Anticancer Potential of Novel Cyanoacetamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the anticancer potential of novel cyanoacetamide derivatives, presenting a multi-faceted approach to their evaluation. We will explore a representative series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which have exhibited potent cytotoxic, apoptotic, anti-metastatic, and anti-angiogenic properties. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, and detailed protocols for their synthesis and evaluation, serving as a foundational resource for researchers in oncology drug discovery.

Quantitative Data Presentation: In Vitro Cytotoxicity

The anticancer activity of novel cyanoacetamide derivatives is often first quantified by their cytotoxic effects on various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for two lead compounds from a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, referred to as Compound 11 and Compound 12.[1][2] These compounds have demonstrated significant cytotoxicity against prostate (PC3), liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cell lines.[1][2]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 11 | PC3 | Prostate Cancer | 5.2 ± 0.3 |

| HepG2 | Liver Cancer | 7.8 ± 0.5 | |

| MCF-7 | Breast Cancer | 10.1 ± 0.9 | |

| HCT116 | Colon Cancer | 12.5 ± 1.1 | |

| Compound 12 | PC3 | Prostate Cancer | 4.8 ± 0.2 |

| HepG2 | Liver Cancer | 6.5 ± 0.4 | |

| MCF-7 | Breast Cancer | 9.2 ± 0.7 | |

| HCT116 | Colon Cancer | 11.3 ± 1.0 | |

| Data is representative and compiled from studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.[1][2] |

Mechanism of Action: A Multi-Pronged Approach

Research indicates that these cyanoacetamide derivatives exert their anticancer effects through a combination of mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of pathways crucial for tumor growth and spread, such as metastasis and angiogenesis.[1][2]

Signaling Pathways

The investigated compounds trigger the intrinsic apoptotic cascade and suppress key factors involved in tumor progression.[1][2] The diagram below illustrates the proposed mechanism, where the cyanoacetamide derivative induces apoptosis through the upregulation of Caspase-9 and Caspase-3.[2] Concurrently, it inhibits metastasis by downregulating Matrix Metalloproteinases (MMP-2 & MMP-9) and suppresses angiogenesis by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[2]

Experimental Protocols & Workflows

This section provides detailed methodologies for the synthesis and biological evaluation of novel cyanoacetamide derivatives.

General Synthesis of N-hetaryl-2-cyanoacetamide Derivatives

The synthesis of the title compounds is typically achieved through a condensation reaction.[1]

References

Initial Screening of 2-cyano-N-(4-fluorophenyl)acetamide for Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Cyanoacetamide derivatives have emerged as a promising class of compounds with potential antibacterial efficacy. This technical guide outlines a comprehensive framework for the initial in vitro screening of a novel compound, 2-cyano-N-(4-fluorophenyl)acetamide, for its antibacterial activity. This document provides detailed experimental protocols, a proposed mechanism of action, and predictive data based on structurally analogous compounds to guide researchers in the preliminary evaluation of this molecule.

Introduction

The core structure of this compound combines a reactive cyanoacetamide moiety with a fluorophenyl group, features that are present in various bioactive molecules. The cyano group can participate in numerous chemical reactions, and the fluorine atom can enhance metabolic stability and binding affinity to biological targets. While the direct antibacterial properties of this compound are not yet extensively documented, its synthesis as a stable intermediate for more complex heterocyclic compounds has been reported.[1] This guide provides a roadmap for the initial assessment of its intrinsic antibacterial potential.

Physicochemical Characterization

An essential first step in the evaluation of a new chemical entity is its synthesis and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 188 °C | [1] |

| Rf Value | 0.44 | [1] |

Predicted Antibacterial Activity

While specific data for this compound is not yet available, the antibacterial activity of structurally related cyanoacetamide and N-phenylacetamide derivatives has been reported. This data can serve as a benchmark for expected activity in initial screening. For instance, various acetamide derivatives have demonstrated zones of inhibition against Escherichia coli ranging from 7 to 30 mm and against Staphylococcus aureus from 10 to 36 mm.[2] Furthermore, novel phenylacetamide derivatives have shown significant activity against E. coli with Minimum Inhibitory Concentrations (MICs) as low as 0.64 µg/mL.[3]

Table 2: Representative Antibacterial Activity of Structurally Similar Compounds

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Acetamide Derivatives | Escherichia coli | 7 - 30 | Not Reported | [2] |

| Staphylococcus aureus | 10 - 36 | Not Reported | [2] | |

| Phenylacetamide Derivatives | Escherichia coli | Not Reported | 0.64 - 5.65 | [3] |

| Unsaturated 2-cyanoacetamide Derivatives | Gram-positive & Gram-negative bacteria | 11.1 - 19.8 | Not Reported | [4] |

Experimental Protocols

A standardized approach is crucial for the reliable initial screening of a novel compound. The following are detailed protocols for determining the antibacterial activity of this compound.

Compound Preparation and Solubilization

-

Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

-

Working Solutions: Prepare serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) to achieve the desired concentration range for testing (e.g., 0.5 to 512 µg/mL). Ensure the final concentration of DMSO in the test wells does not exceed 1% to avoid solvent-induced toxicity to the bacteria.

Bacterial Strains and Inoculum Preparation

-

Bacterial Strains: Utilize standard reference strains for initial screening, including a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 25923) and a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922).

-

Inoculum Preparation:

-

Streak the bacterial strains onto Mueller-Hinton Agar (MHA) plates and incubate at 37°C for 18-24 hours.

-

From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.

-

Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 106 CFU/mL.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the highest concentration of the compound working solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well. .

-

-

Controls:

-

Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin).

-

Negative Control: A well containing MHB and the bacterial inoculum without the test compound.

-

Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

-

Sterility Control: A well containing only MHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to an antimicrobial agent.[4][5]

-

Plate Preparation:

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the prepared bacterial suspension (adjusted to 0.5 McFarland standard).

-

-

Disk Application:

-

Aseptically place sterile filter paper disks (6 mm in diameter) onto the surface of the inoculated MHA plate.

-

Pipette a specific volume (e.g., 10 µL) of different concentrations of the this compound solution onto the disks.

-

-

Controls:

-

Positive Control: A disk impregnated with a standard antibiotic.

-

Negative Control: A disk impregnated with the solvent (DMSO).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizing Experimental Workflow and Proposed Mechanism of Action

Experimental Workflow

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Based on the activity of structurally similar fluoroquinolones and other N-aryl compounds, a plausible mechanism of action for this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irejournals.com [irejournals.com]

A Theoretical and Computational Guide to 2-cyano-N-(4-fluorophenyl)acetamide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-cyano-N-(4-fluorophenyl)acetamide. Due to a lack of extensive dedicated research on this specific molecule in the reviewed literature, this paper establishes a predictive framework based on detailed experimental and computational data from its close structural analogs, primarily 2-chloro-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide. The guide covers probable synthesis routes, expected spectroscopic signatures, and predicted solid-state structural features. It further details the application of advanced computational techniques such as Density Functional Theory (DFT) for geometry optimization and electronic property analysis, Hirshfeld surface analysis for investigating intermolecular interactions, and molecular docking for exploring potential biological activities. All methodologies and data are presented to guide future experimental and in-silico research on this compound of interest.

Introduction

N-(substituted phenyl)acetamides are a class of compounds recognized for their diverse biological activities, making them significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical products. The title compound, this compound, incorporates several key functional groups: a cyano group, an amide linkage, and a fluorinated phenyl ring, which are known to influence a molecule's physicochemical properties and biological interactions. This guide aims to provide a thorough theoretical and computational foundation for the investigation of this molecule.

Synthesis and Characterization

While a specific synthesis protocol for this compound was not found in the reviewed literature, a probable synthetic route can be inferred from the preparation of its analogs.

Proposed Synthesis Protocol

A likely and efficient method for the synthesis of this compound would involve the reaction of 4-fluoroaniline with a cyano-activated acylating agent. A plausible two-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

A mixture of 4-fluoroaniline and ethyl cyanoacetate would be heated, potentially under microwave irradiation to accelerate the reaction, leading to the formation of the desired product. The resulting solid would then be purified by recrystallization.

Spectroscopic Characterization (Predictive)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected spectral data, based on analogs, are summarized below.

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Source (Analog) |

| N-H (amide) | ~3254 | [1] |

| C-H (aromatic) | ~3073 | [1] |

| C-H (aliphatic, CH₂) | ~2961 | [1] |

| C≡N (cyano) | ~2217 | [2] |

| C=O (amide) | ~1660 | [1] |

| C-N (amide) | ~1175 | [1] |

| N-C (amide) | ~1027 | [1] |

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms.

-

¹H NMR (DMSO-d₆): A singlet for the amide proton (NH) is expected around δ 10.05 ppm. The methylene protons (CH₂) would likely appear as a singlet around δ 4.02 ppm. The aromatic protons of the 4-fluorophenyl group would present as a multiplet in the range of δ 6.93-7.11 ppm.[1]

-

¹³C NMR (DMSO-d₆): The carbonyl carbon (C=O) should appear at approximately δ 165.71 ppm. The carbons of the aromatic ring would be observed between δ 113.90 and 131.47 ppm. The methylene carbon (CH₂) is expected around δ 51.18 ppm.[1] The cyano group carbon would also be identifiable in the spectrum.

Molecular and Crystal Structure

The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding its properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and then refined using full-matrix least-squares on F².

Predicted Crystal Structure Parameters

Based on the crystal structure of the closely related 2-chloro-N-(4-fluorophenyl)acetamide, the title compound is predicted to crystallize in a monoclinic space group.

| Parameter | Predicted Value (based on Chloro-analog) | Source |

| Crystal System | Monoclinic | [3] |

| a (Å) | ~4.7410 | [3] |

| b (Å) | ~20.062 | [3] |

| c (Å) | ~8.9860 | [3] |

| β (°) | ~99.60 | [3] |

| V (ų) | ~842.7 | [3] |

| Z | 4 | [3] |

In the solid state, molecules are likely to be linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[4]

Computational Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and intermolecular interactions of a molecule.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.

-

Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental FT-IR bands.

-

Electronic Property Analysis: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.

Caption: Workflow for DFT calculations.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice.

-

CIF File Input: The crystallographic information file (CIF) obtained from single-crystal X-ray diffraction is used as the input.

-

Surface Generation: A Hirshfeld surface is generated, which is the outer contour of the space that a molecule occupies in a crystal.

-

d_norm Mapping: The surface is mapped with the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

-

Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts and provide a quantitative measure of the contribution of different types of interactions to the overall crystal packing.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-cyano-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The detailed methodology outlines the reaction of 4-fluoroaniline with ethyl cyanoacetate. This protocol includes a summary of quantitative data, safety precautions, and a graphical representation of the experimental workflow to ensure reproducibility and safe execution in a laboratory setting.

Introduction

N-aryl cyanoacetamides are important synthons in heterocyclic chemistry and serve as precursors for a variety of biologically active molecules. The title compound, this compound, incorporates a fluorinated phenyl ring, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. This protocol details a reliable method for its preparation via the direct condensation of 4-fluoroaniline and ethyl cyanoacetate.

Data Presentation

A summary of the key quantitative and physical data for the synthesis of this compound is provided in the table below.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 1735-88-2 |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.17 g/mol |

| Starting Materials | 4-fluoroaniline, Ethyl cyanoacetate |

| Solvent | Toluene (or solvent-free) |

| Reaction Temperature | Reflux (Toluene, ~110 °C) or 150-160 °C (neat) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Appearance | Off-white to pale yellow solid |

| Purification Method | Recrystallization from ethanol |

Experimental Protocol

Materials and Equipment

-

4-fluoroaniline (Reagent grade)

-

Ethyl cyanoacetate (Reagent grade)

-

Toluene (Anhydrous)

-

Ethanol (95%)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.11 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

-

Solvent Addition : Add 20 mL of anhydrous toluene to the flask.

-

Reaction : Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene.

-

Purification : Recrystallize the crude product from hot ethanol to obtain pure this compound as an off-white to pale yellow solid.

-

Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization : Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-fluoroaniline and ethyl cyanoacetate are toxic and irritants. Avoid inhalation, ingestion, and skin contact.

-

Toluene is flammable and toxic. Handle with care and avoid open flames.

Visualizations